molecular formula C17H17BrN2O3 B5320259 N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Numéro de catalogue B5320259
Poids moléculaire: 377.2 g/mol
Clé InChI: OOEZBYIWGTXKFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. The compound was first synthesized in 2013 and has since been the subject of several scientific studies.

Mécanisme D'action

BDA-410 is a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. BDA-410 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BDA-410 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. BDA-410 has also been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival. In addition, BDA-410 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BDA-410 in lab experiments is its potency as a CK2 inhibitor. The compound has been shown to have a high affinity for the ATP-binding site of CK2, making it a potent inhibitor of the enzyme. However, one of the limitations of using BDA-410 is its solubility in water. The compound has low solubility in water, which may limit its use in certain experiments.

Orientations Futures

Several future directions for the study of BDA-410 are possible. One direction is to investigate the potential of BDA-410 as a therapeutic agent for cancer treatment. The compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of BDA-410 as a therapeutic agent for inflammatory diseases. The compound has shown anti-inflammatory effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, future studies could investigate the potential of BDA-410 as a tool for studying the role of CK2 in cellular processes. The compound could be used to study the downstream effects of CK2 inhibition and its potential as a therapeutic target for several diseases.

Méthodes De Synthèse

The synthesis of BDA-410 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the reaction of 4-bromo-3,5-dimethylphenol with ethyl 2-bromoacetate in the presence of potassium carbonate to form the intermediate compound. This intermediate is then reacted with 4-nitrophenyl isocyanate to form the final product, BDA-410.

Applications De Recherche Scientifique

BDA-410 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA-410 has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in the metastasis of cancer.

Propriétés

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-8-14(9-12(2)16(11)18)22-10-15(21)23-20-17(19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEZBYIWGTXKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.